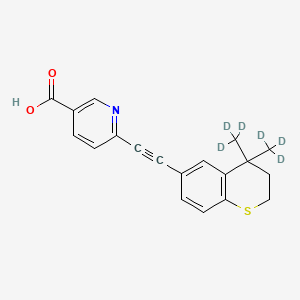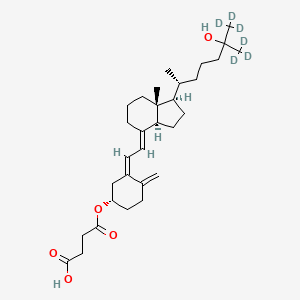
(-)-alpha-Santalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-alpha-Santalene is a naturally occurring sesquiterpene found in the essential oil of sandalwood. It is known for its distinctive woody aroma and is widely used in perfumery and aromatherapy. The compound has a molecular formula of C15H24 and is one of the primary constituents responsible for the characteristic fragrance of sandalwood oil.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-alpha-Santalene can be achieved through various methods, including chemical synthesis and extraction from natural sources. One common synthetic route involves the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenes. The reaction conditions typically involve the use of acid catalysts and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves the extraction of sandalwood oil from the heartwood of sandalwood trees. The oil is then subjected to fractional distillation to isolate this compound. This method is preferred due to the high yield and purity of the compound obtained from natural sources.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-alpha-Santalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form santalol, a key component in sandalwood oil.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can modify the structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Santalol and other oxygenated derivatives.
Reduction: Various alcohols and hydrogenated products.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
(-)-alpha-Santalene has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of other sesquiterpenes and complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its therapeutic effects in aromatherapy and potential use in pharmaceuticals.
Industry: Widely used in the fragrance industry for the production of perfumes and scented products.
Mécanisme D'action
The mechanism of action of (-)-alpha-Santalene involves its interaction with various molecular targets and pathways. In aromatherapy, it is believed to exert its effects through the olfactory system, influencing the limbic system and promoting relaxation. In biological systems, this compound may interact with cell membranes and enzymes, modulating inflammatory responses and exhibiting antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
alpha-Santalol: An oxygenated derivative of (-)-alpha-Santalene with similar aromatic properties.
beta-Santalene: Another sesquiterpene found in sandalwood oil with a slightly different structure.
Santalenes: A group of related sesquiterpenes with similar chemical properties.
Uniqueness
This compound is unique due to its specific structure and the distinct woody aroma it imparts. Its high concentration in sandalwood oil and its role in the fragrance industry set it apart from other similar compounds.
Propriétés
Numéro CAS |
27353-28-2 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(2R,6S,7S)-1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13+,14-,15?/m0/s1 |
Clé InChI |
KWFJIXPIFLVMPM-BSMMKNRVSA-N |
SMILES isomérique |
CC(=CCC[C@]1(C2C[C@H]3C1([C@H]3C2)C)C)C |
SMILES canonique |
CC(=CCCC1(C2CC3C1(C3C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)










![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)
